2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide
Description
2-(3-Amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is a heterocyclic compound featuring a fused thienopyrazole core linked to an acetamide group substituted with a benzyl moiety. This structure combines a sulfur-containing thiophene ring, a pyrazole ring with an amino group, and a benzyl-substituted acetamide side chain.
Properties
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-14-11-8-20-9-12(11)17-18(14)7-13(19)16-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCVCAHIRBJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as a GSK-3β inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease . This interaction can modulate various signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Hydrophilicity vs. Lipophilicity : The N-(2-methoxyethyl) analog’s methoxy group improves aqueous solubility compared to the benzyl and phenylethyl variants, which may influence bioavailability .
Commercial Availability : Both the N-benzyl and N-phenylethyl derivatives lack commercial availability, while the N-(2-methoxyethyl) variant was previously offered but discontinued due to supply chain constraints .
Bioactivity Potential: The thienopyrazole-acetamide scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways) in related compounds, though specific data for the benzyl variant remain speculative .
Biological Activity
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide (CAS Number: 1105190-58-6) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique thieno[3,4-c]pyrazole core and is primarily investigated for its biological activity, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 256.33 g/mol. The compound's structure includes a thieno[3,4-c]pyrazole ring and a benzylacetamide moiety, which may enhance its biological interactions.
The primary mechanism of action for this compound involves its role as an inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is implicated in various cellular processes, including glycogen metabolism and signal transduction pathways. Inhibition of GSK-3β by this compound can lead to decreased hyperphosphorylation of tau protein, which is associated with neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
Research has shown that this compound effectively inhibits GSK-3β activity. This inhibition can have downstream effects on various signaling pathways, potentially offering therapeutic benefits in conditions characterized by aberrant GSK-3β activity.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study evaluated the neuroprotective potential of thieno[3,4-c]pyrazole derivatives, including the target compound. Results indicated that these compounds could modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress.
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GSK-3β Inhibition :
- In vitro assays demonstrated that this compound significantly reduced GSK-3β activity compared to control groups. This reduction correlated with increased levels of β-catenin, a key player in the Wnt signaling pathway.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 1105190-58-6 | GSK-3β inhibitor | Potential neuroprotective effects |
| Thieno[3,2-c]pyrazol derivatives | Varies | Antitumor activity | Similar core structure; explored for cancer therapy |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Varies | Various biological activities | Explored for multiple therapeutic applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
